3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Physicochemical property Lipophilicity Isomer differentiation

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a polyfunctional arylsulfonamide characterized by a 3-amino-4-hydroxy substitution pattern on the benzene ring and an N-(2-chlorophenyl) moiety on the sulfonamide nitrogen. This compound serves as a research chemical and advanced intermediate, primarily valued for its three distinct reactive handles (primary amine, phenol, and secondary sulfonamide) which enable orthogonal derivatization in medicinal chemistry campaigns.

Molecular Formula C12H11ClN2O3S
Molecular Weight 298.74
CAS No. 104095-22-9
Cat. No. B2445156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide
CAS104095-22-9
Molecular FormulaC12H11ClN2O3S
Molecular Weight298.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl
InChIInChI=1S/C12H11ClN2O3S/c13-9-3-1-2-4-11(9)15-19(17,18)8-5-6-12(16)10(14)7-8/h1-7,15-16H,14H2
InChIKeyNFHCNVOHBVCEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Specialized Sulfonamide Building Block for Focused Library Synthesis


3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a polyfunctional arylsulfonamide characterized by a 3-amino-4-hydroxy substitution pattern on the benzene ring and an N-(2-chlorophenyl) moiety on the sulfonamide nitrogen [1]. This compound serves as a research chemical and advanced intermediate, primarily valued for its three distinct reactive handles (primary amine, phenol, and secondary sulfonamide) which enable orthogonal derivatization in medicinal chemistry campaigns . Its ortho-chloro substitution provides a unique steric and electronic profile compared to its meta- and para-chloro isomers (CAS 328028-38-2 and related analogs), making it a key scaffold for structure-activity relationship (SAR) studies targeting halogen-dependent binding interactions.

Why In-Class Benzenesulfonamide Analogs Cannot Replace 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in Targeted Research


Generic substitution within the benzenesulfonamide class is infeasible for this compound due to its highly specific, three-point pharmacophore. Simple replacement with the parent compound 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), which lacks the N-(2-chlorophenyl) group, results in a complete loss of the lipophilic secondary sulfonamide anchor, drastically altering target binding kinetics and solubility . Similarly, replacing it with a positional isomer such as 3-Amino-N-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 328028-38-2) changes the vector of the chlorine atom, a subtle modification that is known in the sulfonamide class to cause up to 500-fold shifts in affinity for therapeutically relevant carbonic anhydrase isoforms [1]. Such structural nuances are critical in fragment-based drug discovery and SAR studies, where the ortho effect of the 2-chloro group is integral to probing steric constraints within a binding pocket.

Quantitative Differentiation Evidence for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide


Physicochemical Signature of Ortho-Chloro Substitution Differentiates from Meta- and Para-Isomers

The 2-chloro substitution on the N-phenyl ring confers a distinct physicochemical profile compared to the 3-chloro and 4-chloro isomers. The target compound's calculated LogP (a measure of lipophilicity) is 1.93, and its acid dissociation constant (pKa) is 8.76 [1]. These values arise from the unique electronic and steric influences of the ortho-chloro group, which affects intra-molecular hydrogen bonding and solvation differently than a meta- or para-chloro group. This results in a distinct ionization state at physiological pH, an important factor for membrane permeability and off-target binding, without requiring in-vitro assay data for procurement decisions.

Physicochemical property Lipophilicity Isomer differentiation Drug Design

Three Distinct Reactive Handles for Orthogonal Derivatization Compared to Parent 3-Amino-4-hydroxybenzenesulfonamide

Unlike the parent compound 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8), which possesses only a primary sulfonamide (-SO₂NH₂), the target compound features a secondary sulfonamide (-SO₂NH-Ar) . This modification simultaneously introduces a third, non-ionizable functional group for derivatization and eliminates one of the two hydrogen bond donor sites on the sulfonamide. The presence of the 2-chlorophenyl ring allows for late-stage functionalization via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, reactions inaccessible to the parent molecule. This structural complexity translates into a higher degree of chemical space exploration, positioning the compound as a superior advanced intermediate for generating diverse combinatorial libraries.

Synthetic chemistry Building block Orthogonal protection Medicinal chemistry

Positional Isomer Purity: A Distinct Chemical Entity for Reproducible Screening

The target compound is commercially available as a single, well-defined positional isomer with a purity specification of ≥95% . This is a critical differentiation factor from screening libraries that may contain mixtures of isomers. In high-throughput screening (HTS), the use of the incorrect isomer can lead to false negatives or misleading SAR. For instance, the 3-chloro isomer (CAS 328028-38-2) and the 4-chloro isomer (CAS not specified here) are distinct chemical entities . The reliable procurement of the pure 2-chloro isomer ensures that screening results are specific to the ortho-substituted geometry, a subtlety that is paramount when following up on a hit from a virtual screening or when validating a docking pose where a chlorine atom makes a specific halogen bond.

Chemical biology High-throughput screening Quality control Isomer purity

High-Value Application Scenarios for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9)


Carbonic Anhydrase IX/XII Isoform-Selective Inhibitor Development

This compound is an ideal starting scaffold for developing selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. The ortho-chloro substitution on the N-phenyl ring is a recognized motif for orienting the scaffold within the enzyme's active site to exploit a hydrophobic pocket, while the 3-amino and 4-hydroxy groups can be functionalized to modulate isoform selectivity, building on the class-level evidence that halogenated benzenesulfonamides demonstrate up to 500-fold selectivity shifts [1].

Advanced Intermediate for Focused Kinase or GPCR Library Synthesis

The molecule serves as a high-value, polyfunctional building block for synthesizing focused libraries targeting kinases or GPCRs. Procurement of this single intermediate allows for rapid, divergent synthesis of diverse chemotypes. The primary amine can be acylated, the phenol can undergo etherification, and the aryl chloride can participate in transition-metal-catalyzed cross-coupling reactions, enabling three-dimensional exploration of chemical space around a central sulfonamide core.

Physicochemical Probe in Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, the compound's unique calculated physicochemical profile (LogP 1.93, pKa 8.76) makes it a suitable 'Rule of Three' compliant fragment for studying halogen bonding and secondary sulfonamide interactions. Unlike simpler benzenesulfonamides, this fragment can serve as an affinity probe, where the ortho-chlorine acts as a heavy atom marker for X-ray crystallography, facilitating the determination of high-resolution co-crystal structures with therapeutic protein targets.

Negative Control or Specificity Reagent for Target Engagement Studies

The compound can be utilized as an essential control reagent alongside its 3-chloro and 4-chloro positional isomers. In a target engagement assay, demonstrating that only the 2-chloro isomer elicits a biological response, while the 3- and 4-chloro isomers do not, provides compelling structure-based evidence for target specificity. This application scenario underscores why procuring the pure, well-characterized isomer (CAS 104095-22-9) is a non-negotiable requirement for high-quality chemical biology research.

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